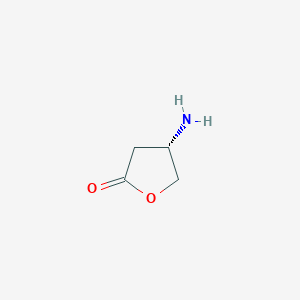

(S)-4-aminodihydrofuran-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-4-aminodihydrofuran-2(3H)-one is a chiral compound with significant potential in various scientific fields. It is a derivative of dihydrofuran, characterized by the presence of an amino group and a lactone ring. The compound’s unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-aminodihydrofuran-2(3H)-one typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization to form the lactone ring. One common method includes the reduction of 4-nitrodihydrofuran-2(3H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also minimizes the risk of side reactions and allows for the efficient handling of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-aminodihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The lactone ring can be reduced to form a diol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, diols, and substituted amino compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that (S)-4-aminodihydrofuran-2(3H)-one exhibits potential anticancer properties. A study focused on its interaction with enzymes involved in cancer pathways showed that it could inhibit certain targets effectively, suggesting its role as a lead compound in drug development for cancer therapy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It was found to interact with monoamine oxidase-B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes implicated in the metabolism of neurotransmitters . This interaction suggests that derivatives of this compound could serve as therapeutic agents for managing symptoms associated with Parkinson's disease.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules. For instance, it can be used in the synthesis of bioactive compounds by modifying its amino and lactone functionalities.

Synthesis of Enzyme Inhibitors

The compound has been utilized to develop enzyme inhibitors targeting specific pathways involved in inflammation and pain management. For example, studies have shown that derivatives can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, leading to potential applications in pain relief .

Materials Science

Polymer Production

In industrial applications, this compound is used in the production of polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve material properties, making it suitable for various engineering applications.

Case Study 1: Anticancer Research

A recent study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. This suggests that further development could lead to new cancer therapies.

Case Study 2: Neuroprotective Mechanism

In a pharmacological study assessing neuroprotective effects, this compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This protective effect was attributed to its ability to modulate MAO-B activity, highlighting its potential as a neuroprotective agent.

Data Tables

Wirkmechanismus

The mechanism of action of (S)-4-aminodihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the lactone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound’s ability to inhibit enzyme activity or modulate receptor function makes it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-4-aminodihydrofuran-2(3H)-one: The enantiomer of (S)-4-aminodihydrofuran-2(3H)-one, with similar chemical properties but different biological activity.

4-aminotetrahydrofuran-2(3H)-one: A structurally similar compound with an additional hydrogen atom, leading to different reactivity and applications.

4-aminodihydropyran-2(3H)-one: A related compound with a six-membered ring, exhibiting different chemical and biological properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino group and a lactone ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s ability to interact with various molecular targets also sets it apart from similar compounds, making it a valuable tool in scientific research and industrial applications.

Biologische Aktivität

(S)-4-Aminodihydrofuran-2(3H)-one, also known as (S)-3-aminodihydrofuran-2-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

- Molecular Formula : C₄H₇NO₂

- Molecular Weight : 101.1 g/mol

- CAS Number : 11147753

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the metabolism of fatty acid ethanolamides, including palmitoylethanolamide (PEA) and anandamide.

Inhibition of NAAA

The compound has shown promising results in inhibiting NAAA activity, which is crucial for modulating pain and inflammation responses:

- IC50 Values : In studies, derivatives of this compound have demonstrated varying potencies against NAAA:

- Compound 7a: IC50 = 420 nM

- Compound 7h: IC50 = 115 nM

These values indicate that modifications to the core structure can enhance the inhibitory potency against NAAA, suggesting a strong structure-activity relationship .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The presence of specific functional groups and the stereochemistry play critical roles in determining its efficacy:

| Compound | Structural Modification | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 7a | Base compound | 420 | Moderate NAAA inhibition |

| 7h | β-lactone modification | 115 | Enhanced NAAA inhibition |

The β-lactone moiety appears essential for maintaining inhibitory activity against NAAA, as compounds lacking this feature showed no activity .

Case Studies and Research Findings

- Anti-inflammatory Effects : In vivo studies have demonstrated that compounds derived from this compound can reduce leukocyte infiltration in models of inflammation. For instance, when administered during carrageenan-induced inflammation in mice, these compounds normalized PEA levels and mitigated inflammatory responses .

- Pain Management : The ability to inhibit NAAA suggests potential applications in pain management therapies. By preventing the breakdown of endocannabinoids like anandamide, these compounds may enhance analgesic effects in various pain models .

- Neuroprotective Properties : Emerging research indicates that derivatives of this compound may also exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Eigenschaften

IUPAC Name |

(4S)-4-aminooxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDRUMHFSJJIGX-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.